6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene
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Overview
Description
6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a tert-butyl group and a prop-1-en-2-yl group attached to the indene structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene typically involves the alkylation of indene derivatives. One common method is the Friedel-Crafts alkylation, where indene is reacted with tert-butyl chloride and prop-1-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations that modulate its activity and effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-1H-indene
- 2-(Prop-1-en-2-yl)-1H-indene
- 6-tert-Butyl-1H-indene
Uniqueness
6-tert-Butyl-2-(prop-1-en-2-yl)-1H-indene is unique due to the presence of both tert-butyl and prop-1-en-2-yl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
819871-62-0 |
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Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6-tert-butyl-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C16H20/c1-11(2)13-8-12-6-7-15(16(3,4)5)10-14(12)9-13/h6-8,10H,1,9H2,2-5H3 |
InChI Key |
MWCOCYXZQQZCFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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